Welcome to the BenchChem Online Store!
molecular formula C9H15NO4 B1422796 Tert-butyl 2-methoxyimino-3-oxobutyrate CAS No. 76674-93-6

Tert-butyl 2-methoxyimino-3-oxobutyrate

Cat. No. B1422796
M. Wt: 201.22 g/mol
InChI Key: NGQMPYHAZGBVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05109131

Procedure details

To the tert-butyl 2-hydroxyimino-3-oxobutyrate was added water [6], to which was added 30% sodium hydroxide [800 ml] at 28° C. while stirring to render the pH to 9.0. To the resultant solution was added dimethyl sulfate [1324 g] at 28° to 30° C. in the course of 20 minutes, which was stirred for 4 hours while adding thereto at 25° to 30° C. a 30% aqueous solution of sodium hydroxide [500 ml] to adjust the pH within the range of 8.7 to 9.0. After completion of the reaction, extraction was conducted with methylene chloride [4 l], and the aqueous layer was subjected to further extraction with methylene chloride [2 l]. The methylene chloride layers were combined and washed with a 1N aqueous solution of sodium hydroxide, 1N HCl, a 5% aqueous solution of sodium hydrogencarbonate and water, each one litre portion, successively. The resultant solution was dried over anhydrous sodium sulfate [700 g], followed by concentration under reduced pressure to obtain tert-butyl 2-methoxyimino-3-oxobutyrate [1878 g] as an oily product. The yield was 93.3%. NMR(CDCl3): δ4.08 (3H,s), 2.36(3H,s), 1.53(9H,s)ppm .
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1324 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
4 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:11](=[O:13])[CH3:12])[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5].O.[OH-].[Na+].S(OC)(O[CH3:21])(=O)=O>C(Cl)Cl>[CH3:21][O:1][N:2]=[C:3]([C:11](=[O:13])[CH3:12])[C:4]([O:6][C:7]([CH3:9])([CH3:8])[CH3:10])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C(=O)OC(C)(C)C)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1324 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
4 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
while adding
CUSTOM
Type
CUSTOM
Details
at 25° to 30° C.
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, extraction
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was subjected to further extraction with methylene chloride [2 l]
WASH
Type
WASH
Details
washed with a 1N aqueous solution of sodium hydroxide, 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant solution was dried over anhydrous sodium sulfate [700 g]
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CON=C(C(=O)OC(C)(C)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1878 g
YIELD: PERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.